molecular formula C18H25N5O2 B2725094 N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 1207031-60-4

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2725094
CAS No.: 1207031-60-4
M. Wt: 343.431
InChI Key: OCNXMOGCQKBALA-UHFFFAOYSA-N
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Description

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound commonly utilized in various fields, including chemistry, biology, medicine, and industry. Known for its unique structure, it contains functional groups such as dimethylamino, pyrimidinyl, methoxyphenyl, and acetamide, which contribute to its wide range of reactivity and applicability.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide generally involves multi-step organic reactions:

  • Step 1: : The starting material, 4-dimethylaminopyrimidine, undergoes alkylation with methyl iodide under basic conditions to form 4-(dimethylamino)-6-methylpyrimidine.

  • Step 2: : This intermediate is then reacted with ethylenediamine in the presence of a catalyst, such as palladium on carbon, to introduce the aminoethyl group.

  • Step 3: : Finally, the product is coupled with 4-methoxyphenylacetic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to yield the target compound.

  • Industrial Production Methods

On an industrial scale, the production may be optimized by:

  • Batch Processing: : Utilizing reactors to control the temperature and pressure conditions precisely.

  • Continuous Flow Synthesis: : Enhancing efficiency and yield by employing continuous reaction setups with stringent process control.

Chemical Reactions Analysis

  • Types of Reactions

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

  • Oxidation: : Primarily affecting the methoxyphenyl and dimethylamino groups.

  • Reduction: : Often targeting the carbonyl group in the acetamide moiety.

  • Substitution: : Nucleophilic substitution reactions involving the pyrimidine ring or the aminoethyl chain.

  • Common Reagents and Conditions

    • Oxidation: : Performed using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    • Reduction: : Achieved using agents such as lithium aluminum hydride or sodium borohydride.

    • Substitution: : Catalyzed by bases or acids, depending on the nature of the substituent and the reaction pathway.

  • Major Products

The primary products depend on the reaction type:

  • Oxidation: : Formation of oxidized derivatives, such as N-oxide or aldehyde compounds.

  • Reduction: : Production of amines or alcohol derivatives.

  • Substitution: : Generation of substituted pyrimidines or modified acetamide derivatives.

Scientific Research Applications

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide finds extensive applications across various scientific fields:

  • Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of complex molecules and polymers.

  • Biology: : Employed in studies involving enzyme inhibitors and protein-ligand interactions.

  • Medicine: : Investigated for its potential as a therapeutic agent due to its bioactive properties, such as antimicrobial and anticancer activities.

  • Industry: : Utilized in the manufacture of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Interacting with enzymes, receptors, or nucleic acids, thereby altering their functions.

  • Pathways: : Modulating signaling pathways, including those involved in cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide stands out due to its unique structural features and reactivity. Other similar compounds might include:

  • N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-hydroxyphenyl)acetamide: : Differing in the phenyl group substitution, affecting its solubility and reactivity.

  • N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide: : Variations in the phenyl substituents confer distinct chemical and biological properties.

  • N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-phenyl)acetamide: : Lacking functional groups, resulting in altered interaction with biological targets.

There you have it. If you ever synthesize it yourself or spot it in a research paper, you'll know all its secrets. Fascinating stuff!

Properties

IUPAC Name

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-13-11-16(23(2)3)22-18(21-13)20-10-9-19-17(24)12-14-5-7-15(25-4)8-6-14/h5-8,11H,9-10,12H2,1-4H3,(H,19,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNXMOGCQKBALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)CC2=CC=C(C=C2)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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